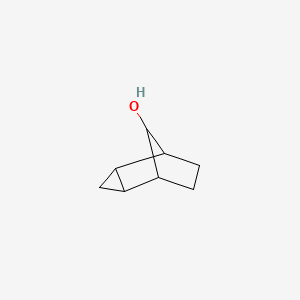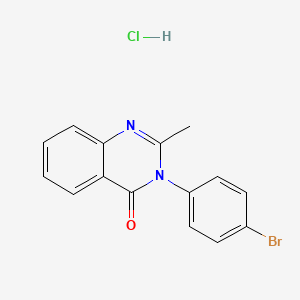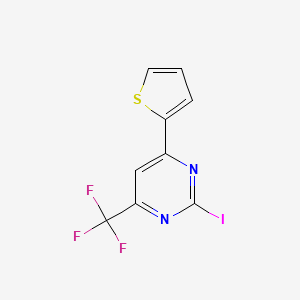![molecular formula C18H21N2O9S- B13730830 2-[Carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid;4-methylbenzenesulfonate CAS No. 207613-07-8](/img/structure/B13730830.png)
2-[Carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid;4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-METH) is a complex organic compound that features a carboxymethyl group and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-METH) typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxymethyl Group: This step may involve carboxylation reactions using reagents such as chloroacetic acid.
Coupling Reactions: The final step often involves coupling the pyrrolidine ring with the carboxymethyl group under specific reaction conditions, such as the presence of catalysts and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-METH) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry
In industrial applications, the compound may be used in the synthesis of specialty chemicals, pharmaceuticals, and materials.
作用機序
The mechanism of action of N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-METH) involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
- N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-METH)
- N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-ETH)
- N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-PROP)
Uniqueness
The uniqueness of N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-METH) lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
207613-07-8 |
|---|---|
分子式 |
C18H21N2O9S- |
分子量 |
441.4 g/mol |
IUPAC名 |
2-[carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid;4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H14N2O6.C7H8O3S/c14-8-2-3-9(15)13(8)5-1-4-12(6-10(16)17)7-11(18)19;1-6-2-4-7(5-3-6)11(8,9)10/h2-3H,1,4-7H2,(H,16,17)(H,18,19);2-5H,1H3,(H,8,9,10)/p-1 |
InChIキー |
WRLONHPTPXRPQG-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC(=O)N(C1=O)CCCN(CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R)-3-[4-(Butylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B13730754.png)

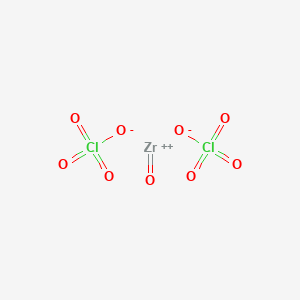



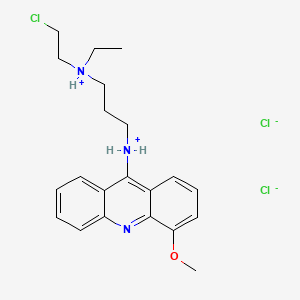
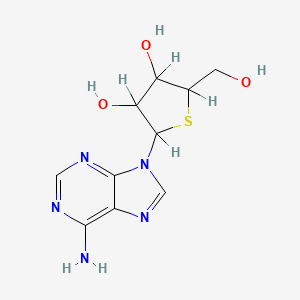
![[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene](/img/structure/B13730796.png)
